N-methyl-1-(ethylthio)propan-2-amine chemical structure
N-methyl-1-(ethylthio)propan-2-amine chemical structure
An In-Depth Technical Guide to N-methyl-1-(ethylthio)propan-2-amine: Synthesis, Characterization, and Potential Applications
Disclaimer: The compound N-methyl-1-(ethylthio)propan-2-amine is not extensively documented in publicly available scientific literature. This guide, therefore, presents a scientifically grounded, hypothetical framework for its synthesis, analysis, and potential areas of investigation based on the established chemistry of analogous structures.
Introduction
N-methyl-1-(ethylthio)propan-2-amine represents a novel molecular entity at the intersection of thioethers and secondary amines. Its structure, featuring a propan-2-amine backbone with an N-methyl substituent and a terminal ethylthio group, suggests the potential for unique physicochemical properties and biological activities. This guide provides a comprehensive technical overview for researchers and drug development professionals interested in the synthesis and characterization of this and similar thioether amines. By leveraging established principles of organic synthesis and analytical chemistry, we will outline a plausible pathway for its creation and verification, and speculate on its potential applications based on structurally related compounds.
Chemical Structure and Predicted Properties
The fundamental characteristics of N-methyl-1-(ethylthio)propan-2-amine can be predicted from its chemical structure.
Table 1: Predicted Physicochemical Properties of N-methyl-1-(ethylthio)propan-2-amine
| Property | Value |
| IUPAC Name | N-methyl-1-(ethylthio)propan-2-amine |
| Molecular Formula | C₆H₁₅NS |
| Molecular Weight | 133.26 g/mol |
| Canonical SMILES | CCSCC(C)NC |
| InChI Key | (Predicted) |
| CAS Number | Not available |
| Appearance | Predicted to be a colorless to pale yellow liquid |
| Boiling Point | Predicted to be in the range of 150-180 °C |
| Solubility | Predicted to be soluble in organic solvents |
Proposed Synthesis Pathway
A plausible and efficient synthesis of N-methyl-1-(ethylthio)propan-2-amine can be envisioned through a two-step process involving the formation of the thioether linkage followed by amination. This approach is analogous to established methods for the synthesis of similar thio-compounds and amines.
Synthesis Workflow
Caption: Proposed two-step synthesis of N-methyl-1-(ethylthio)propan-2-amine.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(ethylthio)propan-2-ol
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To a solution of sodium ethanethiolate (1.1 equivalents) in a suitable solvent such as ethanol or DMF, add 1-bromopropan-2-ol (1.0 equivalent) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(ethylthio)propan-2-ol.
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Purify the crude product by vacuum distillation or column chromatography.
Step 2: Synthesis of N-methyl-1-(ethylthio)propan-2-amine via Reductive Amination
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In a reaction vessel, dissolve 1-(ethylthio)propan-2-ol (1.0 equivalent) in a suitable solvent like methanol or dichloromethane.
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Add an aqueous solution of methylamine (1.5-2.0 equivalents).
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Cool the mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
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Carefully quench the reaction with a dilute acid (e.g., 1M HCl) and then basify with a strong base (e.g., NaOH) to a pH > 12.
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Extract the aqueous layer with an organic solvent.
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Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the final product by vacuum distillation or column chromatography.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized N-methyl-1-(ethylthio)propan-2-amine. Based on the analysis of structurally similar compounds, the following techniques and expected results are proposed.[1][2]
Table 2: Proposed Analytical Methods and Expected Data
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Elucidation | - Signals corresponding to the ethyl group (triplet and quartet).- A multiplet for the methine proton adjacent to the nitrogen.- A doublet for the methyl group on the propane backbone.- A singlet for the N-methyl group.- A doublet of doublets for the methylene protons adjacent to the sulfur. |
| ¹³C NMR | Carbon Skeleton Confirmation | - Distinct signals for all 6 unique carbon atoms in the molecule. |
| Mass Spectrometry (GC-MS or LC-MS) | Molecular Weight and Fragmentation Pattern | - A molecular ion peak corresponding to the molecular weight (133.26 g/mol ).- Characteristic fragmentation patterns, including loss of the ethylthio group or cleavage at the C-N bond. |
| FT-IR Spectroscopy | Functional Group Identification | - N-H stretching vibration (for the secondary amine).- C-H stretching vibrations (aliphatic).- C-N and C-S stretching vibrations. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | - A single major peak indicating high purity, with retention time dependent on the column and mobile phase used. |
Potential Applications and Biological Relevance
While no specific applications for N-methyl-1-(ethylthio)propan-2-amine have been reported, its structural motifs are present in various biologically active molecules, suggesting several avenues for research.
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Pharmaceutical Research : The propan-2-amine backbone is a common feature in many stimulants and psychoactive compounds. For instance, Methiopropamine, or N-methyl-1-(thiophen-2-yl)propan-2-amine, is a known stimulant.[3][4] The ethylthio modification in the target compound could modulate this activity, potentially leading to novel CNS agents.
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Agrochemicals : Some thioether amines have demonstrated insecticidal and fungicidal properties.[5] N-methyl-1-(ethylthio)propan-2-amine could be investigated for similar activities.
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Organic Synthesis : As a functionalized secondary amine, it can serve as a versatile building block for the synthesis of more complex molecules and heterocyclic systems.[6][7]
Metabolic Considerations
The metabolism of N-methyl-1-(ethylthio)propan-2-amine is likely to proceed through several pathways common for amines and thioethers. These may include N-demethylation, S-oxidation, and hydroxylation, potentially mediated by both cytochrome P450 (CYP) and non-CYP enzymes like monoamine oxidases (MAO) and flavin-containing monooxygenases (FMO).[8][9] Understanding its metabolic fate would be crucial for any potential therapeutic development.
Safety and Handling
Given the lack of specific toxicological data, N-methyl-1-(ethylthio)propan-2-amine should be handled with the precautions appropriate for a novel chemical entity. Based on the safety profiles of structurally related amines and thioethers, the following hazards should be anticipated:
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Toxicity : May be harmful if swallowed, inhaled, or in contact with skin.[10][11]
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Corrosivity : Likely to cause skin and eye irritation or burns.[11][12]
Recommended Precautions:
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Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
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Avoid breathing vapors and contact with skin and eyes.
Conclusion
N-methyl-1-(ethylthio)propan-2-amine presents an intriguing target for chemical synthesis and investigation. This guide provides a foundational framework for its preparation, characterization, and potential exploration. The proposed synthetic route is robust and relies on well-established chemical transformations. The outlined analytical methods will be crucial for verifying the structure and purity of the final compound. While its biological activities remain to be discovered, the structural similarities to known bioactive molecules suggest that it could be a valuable addition to the chemical toolbox for researchers in medicinal chemistry, agrochemistry, and materials science. As with any novel compound, all handling and experimental work should be conducted with appropriate safety measures in place.
References
-
ChemBK. (n.d.). N-Methyl-1-(thiophen-2-yl)propan-2-aMine HCL. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propanamine, 2-methyl-1-(methylthio)-. Retrieved from [Link]
-
PubChem. (n.d.). N-Ethyl-N-methyl-2-propen-1-amine. Retrieved from [Link]
-
Chemsrc. (2025, August 28). 2-methyl-1-(methylthio)-2-Propanamine | CAS#:36567-04-1. Retrieved from [Link]
-
PubChem. (n.d.). Methiopropamine. Retrieved from [Link]
-
SWGDRUG.org. (2017, February 28). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 2-Propanamine, 2-methyl-N-(1-methylethyl)-. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 1-methyl, N-(1-methylethyl). Retrieved from [Link]
-
Pearson+. (n.d.). One synthetic method for producing N-methyl-1-phenylpropan-2-amin.... Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-methyl-2-[[2-(trimethylsilyl)ethyl]thio]ethyl amine. Retrieved from [Link]
-
Wikipedia. (n.d.). N-methyl-1-(thiophen-2-yl)propan-2-amine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). New methods for the synthesis of naphthyl amines. Retrieved from [Link]
-
Farrelly, J. G., Stewart, M. L., Farnsworth, D. W., & Saavedra, J. E. (1988). Metabolism of the Z and E isomers of N-nitroso-N-methyl-(2-oxopropyl)amine by rat hepatocytes. Cancer Research, 48(12), 3347–3349. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved from [Link]
-
Dargan, P. I., et al. (2013). Acute Toxicity Associated with Analytically Confirmed Recreational use of Methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane). Journal of Medical Toxicology, 9(4), 321–326. Retrieved from [Link]
-
Mamedbeyli, E. H., Jafarov, I. A., Hasanov, V. S., Ibrahimli, S. I., & Kazimova, T. H. (2011). SYNTHESIS AND PROPERTIES OF AMINOMETHOXY DERIVATIES OF 1-(ETHYLTHIO)HEPTANE. Processes of Petrochemistry and Oil-Refining, 12(4), 228-233. Retrieved from [Link]
-
Obach, R. S., et al. (2014). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica, 44(5), 438–454. Retrieved from [Link]
-
ChemBK. (2024, April 10). 2-methyl-1-methylthio-2-propylamine - Introduction. Retrieved from [Link]
-
Al-Saeed, M. H., & Al-Obaidi, A. H. (2024). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. Egyptian Journal of Chemistry, 67(10), 1-5. Retrieved from [Link]
- Google Patents. (n.d.). US4375547A - N-Methyl-N'-2-([(2-dimethylaminomethyl)-4-thiazolyl]methylthio)ethyl 2-nitro-1,1-ethenediamine.
-
Evotec. (n.d.). Non-CYP Mediated Metabolism. Retrieved from [Link]
-
Wikipedia. (n.d.). VX (nerve agent). Retrieved from [Link]
-
Outland, C. E., Mealey, E. H., Longmore, W. J., & Mulford, D. J. (1959). The effect of ethanolamine and its N-methyl derivatives on kidney hemorrhagic degeneration in rats due to 2-amino-2-methyl-1-propanol. The Journal of Nutrition, 67(4), 655–663. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Metabolism of the Z and E isomers of N-nitroso-N-methyl-(2-oxopropyl)amine by rat hepatocytes. Retrieved from [Link]
-
ResearchGate. (2022, October 26). (PDF) Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Retrieved from [Link]
Sources
- 1. swgdrug.org [swgdrug.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methiopropamine | C8H13NS | CID 436156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acute Toxicity Associated with Analytically Confirmed Recreational use of Methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. CAS 21968-17-2: N-(1-Methylethyl)-1-propanamine [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-CYP Mediated Metabolism | Evotec [evotec.com]
- 10. chembk.com [chembk.com]
- 11. echemi.com [echemi.com]
- 12. 2-Propanamine, 2-methyl-1-(methylthio)- | C5H13NS | CID 12097380 - PubChem [pubchem.ncbi.nlm.nih.gov]
